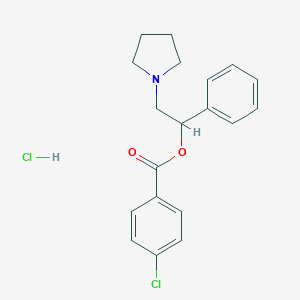

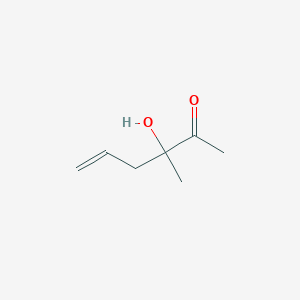

1,3,7,9-Tetrabromodibenzo-p-dioxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

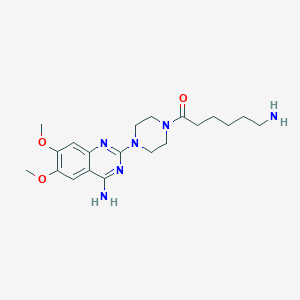

1,3,7,9-Tetrabromodibenzo-p-dioxin (TBrDD) is a synthetic chemical compound that belongs to the family of dioxins. It is a highly toxic and persistent organic pollutant that is widely distributed in the environment. TBrDD is produced as a byproduct of various industrial processes, including waste incineration, metal smelting, and paper production. Due to its toxicity and persistence, TBrDD has been a topic of concern for environmental and public health experts.

Mécanisme D'action

The mechanism of action of 1,3,7,9-Tetrabromodibenzo-p-dioxin involves its binding to the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor. Once bound to AhR, 1,3,7,9-Tetrabromodibenzo-p-dioxin induces the expression of genes involved in xenobiotic metabolism and inflammation. 1,3,7,9-Tetrabromodibenzo-p-dioxin also causes oxidative stress and DNA damage, leading to cell death and tissue damage.

Biochemical and Physiological Effects

1,3,7,9-Tetrabromodibenzo-p-dioxin has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to cause liver damage, immune system suppression, and reproductive toxicity in animals. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been shown to affect the endocrine system, causing alterations in hormone levels and disrupting normal physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments include its high toxicity and persistence, which allows for the study of long-term effects of exposure. However, the use of 1,3,7,9-Tetrabromodibenzo-p-dioxin in lab experiments is limited by its high cost and the need for specialized equipment and facilities to handle and dispose of the compound safely.

Orientations Futures

Future research on 1,3,7,9-Tetrabromodibenzo-p-dioxin should focus on its effects on human health, as most of the current research has been conducted on animals. Additionally, research should be conducted to develop more effective methods for the detection and removal of 1,3,7,9-Tetrabromodibenzo-p-dioxin from the environment. Finally, research should be conducted to develop safer and more sustainable alternatives to the industrial processes that produce 1,3,7,9-Tetrabromodibenzo-p-dioxin.

Méthodes De Synthèse

1,3,7,9-Tetrabromodibenzo-p-dioxin can be synthesized through several methods, including the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder, the reaction of 1,3,7,9-tetrabromodibenzofuran with iron powder, and the reaction of 1,3,7,9-tetrabromodibenzofuran with sodium borohydride. The most commonly used method is the reaction of 1,3,7,9-tetrabromodibenzofuran with copper powder.

Applications De Recherche Scientifique

1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in scientific research to study its toxic effects on living organisms. It has been shown to have carcinogenic, mutagenic, and teratogenic effects on various animal species. 1,3,7,9-Tetrabromodibenzo-p-dioxin has also been used as a reference compound in toxicology studies to compare the toxicity of other dioxins and related compounds. Additionally, 1,3,7,9-Tetrabromodibenzo-p-dioxin has been used in environmental research to study the distribution and fate of dioxins in the environment.

Propriétés

Numéro CAS |

109333-30-4 |

|---|---|

Nom du produit |

1,3,7,9-Tetrabromodibenzo-p-dioxin |

Formule moléculaire |

C12H4Br4O2 |

Poids moléculaire |

499.77 g/mol |

Nom IUPAC |

1,3,7,9-tetrabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H |

Clé InChI |

XQDUOAUBGVDINZ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |

SMILES canonique |

C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br |

Autres numéros CAS |

109333-30-4 |

Synonymes |

1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)

![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)